molecular formula C19H20O6 B14859831 (2s)-5,7,3',4'-Tetramethoxyflavanone

(2s)-5,7,3',4'-Tetramethoxyflavanone

Cat. No.: B14859831
M. Wt: 344.4 g/mol
InChI Key: FPXNMRFTZWGJIT-HNNXBMFYSA-N
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Description

(2S)-5,7,3’,4’-Tetramethoxyflavanone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavanone backbone. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7,3’,4’-Tetramethoxyflavanone typically involves the methylation of flavanone precursors. One common method is the methylation of 5,7,3’,4’-tetrahydroxyflavanone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of (2S)-5,7,3’,4’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,7,3’,4’-Tetramethoxyflavanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavanones.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavanones.

    Substitution: Thiolated or aminated flavonoid derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of (2S)-5,7,3’,4’-Tetramethoxyflavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Naringenin: A dihydro-flavonoid with similar antioxidant properties but fewer methoxy groups.

    (2S)-Hesperetin: Another flavonoid with similar biological activities but different substitution patterns on the flavanone backbone.

Uniqueness

(2S)-5,7,3’,4’-Tetramethoxyflavanone is unique due to its four methoxy groups, which enhance its lipophilicity and potentially its bioavailability. This structural feature may also contribute to its distinct biological activities compared to other flavonoids.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1

InChI Key

FPXNMRFTZWGJIT-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

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